molecular formula C23H30O6 B13415494 (1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Cat. No.: B13415494
M. Wt: 402.5 g/mol
InChI Key: XECSEFPWNHDQPG-LFBLLJOQSA-N
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Description

The compound (1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a complex organic molecule with a unique pentacyclic structure. This compound is characterized by multiple hydroxyl groups and a hydroxyacetyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one involves multiple steps, including cyclization, hydroxylation, and acetylation reactions. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The hydroxyacetyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its hydroxyl groups make it a suitable candidate for labeling and tracking in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It can be modified to enhance its pharmacokinetic properties and reduce toxicity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it a valuable intermediate in the synthesis of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of (1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and hydroxyacetyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The compound can inhibit or activate enzymes, alter gene expression, and affect cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: This compound is unique due to its specific arrangement of hydroxyl and hydroxyacetyl groups.

    Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different functional groups, such as those with carboxyl or amino groups.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. This makes it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C23H30O6/c1-12-28-19-9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,3)23(19,29-12)18(27)11-24/h6-8,12,15-17,19-20,24,26H,4-5,9-11H2,1-3H3/t12-,15+,16+,17+,19?,20-,21+,22+,23-/m1/s1

InChI Key

XECSEFPWNHDQPG-LFBLLJOQSA-N

Isomeric SMILES

C[C@@H]1OC2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C

Canonical SMILES

CC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Origin of Product

United States

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